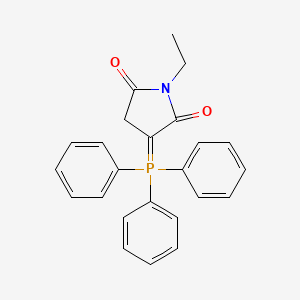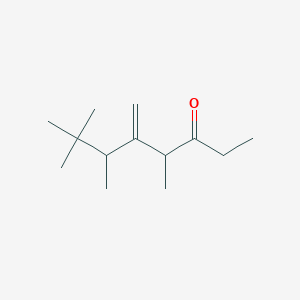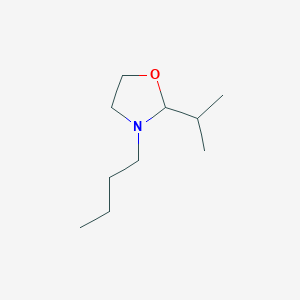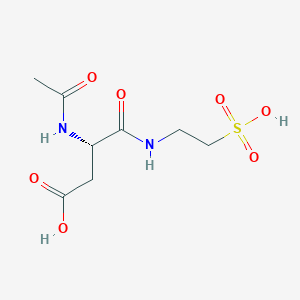![molecular formula C19H20O4 B14427209 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate CAS No. 82408-95-5](/img/structure/B14427209.png)
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C19H20O4 It is a derivative of phenoxy acetic acid and contains a phenylpropyl group attached to a phenoxyethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate typically involves the reaction of 4-(3-oxo-3-phenylpropyl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The phenylpropyl group can interact with enzymes and receptors, modulating their activity. The acetate moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxy acetic acid: A related compound with similar structural features.
4-(3-Oxo-3-phenylpropyl)phenol: A precursor in the synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate.
Ethyl acetate: A common ester used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phenylpropyl group and a phenoxyethyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82408-95-5 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[4-(3-oxo-3-phenylpropyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H20O4/c1-15(20)22-13-14-23-18-10-7-16(8-11-18)9-12-19(21)17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3 |
Clé InChI |
XPGLLOQTAIJHOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
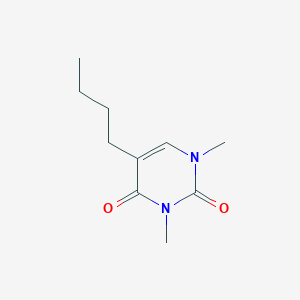
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
